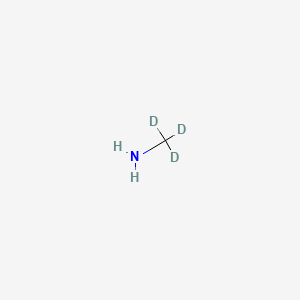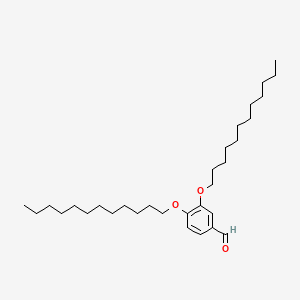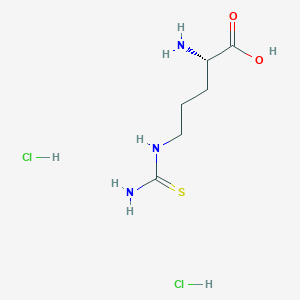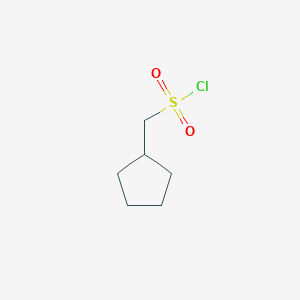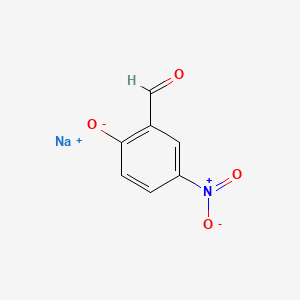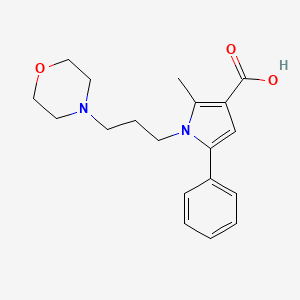
5-(4-Chlorophenyl)pyrimidine-4,6-diol
Descripción general
Descripción
“5-(4-Chlorophenyl)pyrimidine-4,6-diol” is a chemical compound with the linear formula C10H7ClN2O2 . Its molecular weight is 222.632 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chlorophenyl)pyrimidine-4,6-diol” include a molecular weight of 222.63 g/mol and a molecular formula of C10H7ClN2O2 .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
5-(4-Chlorophenyl)pyrimidine-4,6-diol: has potential as a precursor in synthesizing compounds with antimicrobial properties. Research indicates that derivatives of pyrimidine can be synthesized to develop new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria and other pathogens .
Anti-inflammatory Drug Research
Pyrimidine derivatives are known to exhibit anti-inflammatory properties. They can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. This makes 5-(4-Chlorophenyl)pyrimidine-4,6-diol a valuable compound for developing new anti-inflammatory drugs .
Cancer Therapeutics
The compound’s derivatives can be used to create anticancer agents. Pyrimidine is a core structure in many chemotherapeutic agents, and its derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival .
Antiviral Research
Pyrimidine derivatives have shown promise in antiviral research. They can be engineered to inhibit viral replication, making 5-(4-Chlorophenyl)pyrimidine-4,6-diol a potential candidate for developing treatments against various viral infections .
Agricultural Chemicals
In the agricultural sector, pyrimidine derivatives can be utilized to create pesticides and herbicides. Their chemical structure can be modified to control pests and weeds effectively, contributing to increased crop yields and food security .
Neurological Disorder Treatments
Research has suggested that pyrimidine derivatives can act as modulators of neurological receptors, which could lead to new treatments for Parkinson’s disease and other neurological disorders .
Cardiovascular Drug Development
Compounds based on 5-(4-Chlorophenyl)pyrimidine-4,6-diol could be used in the treatment of circulatory system diseases. By affecting various biological pathways, these derivatives can help manage conditions like hypertension and atherosclerosis .
Environmental Applications
There is potential for 5-(4-Chlorophenyl)pyrimidine-4,6-diol to be used in environmental applications, such as the development of chemical sensors for pollutants. Its chemical structure allows for modifications that can interact with specific environmental contaminants, aiding in detection and monitoring efforts.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCIUNXJXVOJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CNC2=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393045 | |
| Record name | 5-(4-chlorophenyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pyrimidine-4,6-diol | |
CAS RN |
3979-80-4 | |
| Record name | 5-(4-chlorophenyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-CHLORO-PHENYL)-PYRIMIDINE-4,6-DIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





